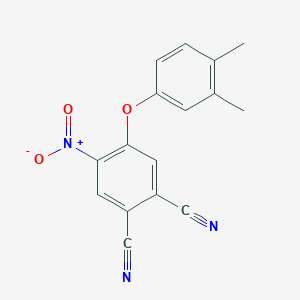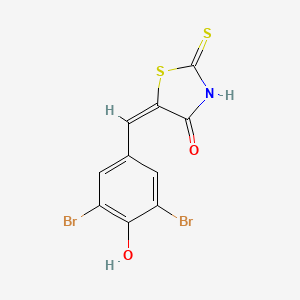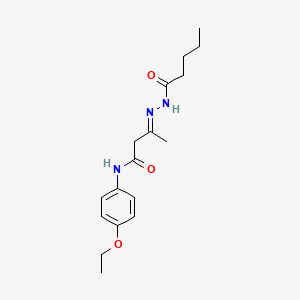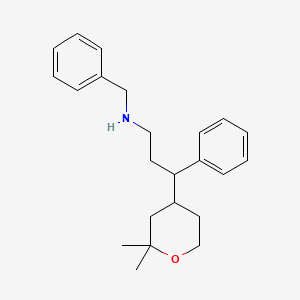![molecular formula C16H13BrN4OS B11100611 2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(4-bromophenyl)methylidene]acetohydrazide](/img/structure/B11100611.png)
2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(4-bromophenyl)methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-13-BENZODIAZOL-2-YLSULFANYL)-N’-[(E)-(4-BROMOPHENYL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that features a benzimidazole moiety linked to an acetohydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-13-BENZODIAZOL-2-YLSULFANYL)-N’-[(E)-(4-BROMOPHENYL)METHYLIDENE]ACETOHYDRAZIDE typically involves the condensation of 2-(1H-13-benzodiazol-2-ylsulfanyl)acetic acid hydrazide with 4-bromobenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1H-13-BENZODIAZOL-2-YLSULFANYL)-N’-[(E)-(4-BROMOPHENYL)METHYLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Oxidized derivatives of the benzimidazole moiety.
Reduction: Reduced forms of the hydrazide group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1H-13-BENZODIAZOL-2-YLSULFANYL)-N’-[(E)-(4-BROMOPHENYL)METHYLIDENE]ACETOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Materials Science: Possible applications in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(1H-13-BENZODIAZOL-2-YLSULFANYL)-N’-[(E)-(4-BROMOPHENYL)METHYLIDENE]ACETOHYDRAZIDE is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The benzimidazole moiety is known to bind to various biological targets, which may contribute to the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-BENZOIMIDAZOL-2-YLSULFANYL)-ACETIC ACID (3-CHLORO-BENZYLIDENE)-HYDRAZIDE
- 2-(1H-BENZOIMIDAZOL-2-YLSULFANYL)-ACETIC ACID (5-BR-2-MEO-BENZYLIDENE)-HYDRAZIDE
- 2-(1H-BENZOIMIDAZOL-2-YLSULFANYL)-ACETIC ACID (2-BROMO-BENZYLIDENE)-HYDRAZIDE
Uniqueness
The uniqueness of 2-(1H-13-BENZODIAZOL-2-YLSULFANYL)-N’-[(E)-(4-BROMOPHENYL)METHYLIDENE]ACETOHYDRAZIDE lies in its specific substitution pattern and the presence of both benzimidazole and hydrazide functionalities. This combination imparts unique chemical and biological properties that are not observed in similar compounds .
Properties
Molecular Formula |
C16H13BrN4OS |
|---|---|
Molecular Weight |
389.3 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-[(E)-(4-bromophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H13BrN4OS/c17-12-7-5-11(6-8-12)9-18-21-15(22)10-23-16-19-13-3-1-2-4-14(13)20-16/h1-9H,10H2,(H,19,20)(H,21,22)/b18-9+ |
InChI Key |
IVKWJBBMCDQEMS-GIJQJNRQSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC(=O)N/N=C/C3=CC=C(C=C3)Br |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC(=O)NN=CC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-chlorophenyl)-N'-[hydroxy(diphenyl)acetyl]furan-2-carbohydrazide](/img/structure/B11100549.png)
![(6-Chloro-1,5-dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)acetic acid](/img/structure/B11100554.png)


![N-[4-(pyridin-4-ylmethyl)phenyl]cyclopropanecarboxamide](/img/structure/B11100579.png)
![4-(Heptyloxy)-N'-[(E)-[4-(pentyloxy)phenyl]methylidene]benzohydrazide](/img/structure/B11100585.png)
![N'-[(E)-{3-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}methylidene]-2-(2-methyl-1,3-dioxan-2-yl)acetohydrazide](/img/structure/B11100591.png)
![2-[1,5-dimethyl-3-(methylsulfanyl)-1H-indol-2-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11100595.png)
![N'-[(E)-{4-[(2-chlorobenzyl)oxy]phenyl}methylidene]-2-nitrobenzohydrazide](/img/structure/B11100597.png)
![8-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4,7(3H,6H,8H)-trione](/img/structure/B11100605.png)
![2-{[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione](/img/structure/B11100608.png)
![4-[(E)-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylimino)methyl]phenol](/img/structure/B11100625.png)

